molecular formula C19H22N2O3S B6573748 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide CAS No. 946213-94-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide

Cat. No.: B6573748
CAS No.: 946213-94-1
M. Wt: 358.5 g/mol
InChI Key: WPILSNQRQYYFNW-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an ethanesulfonyl group and a methylbenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethanesulfonyl group.

    Attachment of the Methylbenzamide Moiety: Finally, the ethanesulfonyl-substituted tetrahydroquinoline is coupled with 2-methylbenzoic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The tetrahydroquinoline core may interact with receptors or ion channels, modulating their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
  • **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylbenzamide moiety differentiates it from other similar compounds, potentially leading to distinct interactions and activities in various applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-13-16(10-11-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILSNQRQYYFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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